2,3,5-Tri-O-benzyl-D-arabinofuranose
Overview
Description
2,3,5-Tri-O-benzyl-D-arabinofuranose is a chemically modified sugar molecule where the hydroxyl groups at the 2, 3, and 5 positions of the D-arabinofuranose have been protected by benzyl groups. This modification is commonly used in the synthesis of nucleosides and other complex molecules, as it prevents unwanted reactions at these positions during chemical transformations .
Synthesis Analysis
The synthesis of derivatives of D-arabinofuranose often involves the protection of hydroxyl groups to improve the selectivity of subsequent reactions. For example, the synthesis of 2,3,5-tri-O-benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose from D-arabinose includes steps such as methylation and benzylation, followed by hydrolysis and acylation, with an overall yield of about 45% . Similarly, the preparation of 2,3,5-tri-O-benzyl-4-thio-L-arabino-furanosides involves a sequence of reactions starting from D-xylose, including a crucial intramolecular cyclization step .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three benzyl groups attached to the furanose ring. NMR analysis of partially benzylated arabinofuranosides has shown that the sugar can adopt different conformations depending on the solvent, with intramolecular hydrogen bonding playing a significant role in determining the equilibrium composition .
Chemical Reactions Analysis
The presence of benzyl protecting groups in this compound allows for selective reactions to occur at the unprotected positions. For instance, the synthesis of 1-(2-chloro-2-deoxy-α- and -β-D-arabinofuranosyl)cytosines involves the condensation of a protected arabinofuranosyl bromide with a silylated base . Additionally, the intramolecular C-arylation of pentofuranose derivatives can lead to the formation of internal C-glycosyl compounds, demonstrating the versatility of benzyl-protected sugars in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the protective groups. The ring-opening polymerization of a related compound, 3-O-benzyl-β-L-arabinofuranose orthopivalate, results in a stereoregular polymer with specific optical rotation, indicating the impact of substituents on the physical properties of the resulting materials . The protective groups also affect the solubility and reactivity of the sugar, which is crucial for its use in organic synthesis, as seen in the preparation of methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside .
Scientific Research Applications
Synthesis of Derivatives
2,3,5-Tri-O-benzyl-D-arabinofuranose serves as a precursor in the synthesis of various compounds. For instance, it's used to synthesize 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose, which then undergoes hydrolysis and acylation to produce 2,3,5-tri-O-Benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose with an overall yield of about 45% (Chen, 2007).
Building Blocks for Complex Sugars
The compound is a key intermediate in creating complex sugar structures. For instance, it's used in the synthesis of Carba-d-fructofuranose, starting from cyclopentene and leading to the formation of novel sugar derivatives (Seepersaud et al., 2002).
Selective Protection for Oligosaccharide Synthesis
It's employed in the selective protection of sugars, facilitating the synthesis of linear and branched oligoarabinofuranosides. This is crucial for synthesizing complex carbohydrates and studying their biological functions (Podvalnyy et al., 2011).
Polymerization and Material Science Applications
Ring-opening Polymerization
In material science, this compound derivatives are used in the ring-opening polymerization process. This method produces stereoregular polymers, demonstrating that chemical synthesis techniques applied in cellulose synthesis can also be adapted for arabinose derivatives, indicating its potential in creating new materials (Hori & Nakatsubo, 2000).
Intermediate for Nucleoside Analogues
The compound serves as a crucial intermediate in the synthesis of nucleoside analogues, an important class of therapeutic agents, especially in antiviral and anticancer treatments (Doboszewski, 2009).
Mechanism of Action
Target of Action
2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .
Mode of Action
It is known to interact with its targets to facilitate the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate
Result of Action
As an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate, it likely plays a role in the production of this compound .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could play a role in its stability.
properties
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-DYXQDRAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453669 | |
Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37776-25-3 | |
Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2,3,5-Tri-O-benzyl-D-arabinofuranose in synthetic chemistry?
A1: this compound serves as a key starting material in synthesizing various modified nucleosides [, , ] and carbocyclic sugar analogs [, ]. These compounds often exhibit interesting biological activities and are explored for potential pharmaceutical applications.
Q2: Can you give an example of how this compound is used to synthesize a modified nucleoside?
A2: In the synthesis of ara-7-Deazanebularine, a fluorescent pyrrolo[2,3-d]pyrimidine nucleoside, this compound is reacted with 4-Methylthio-7H-pyrrolo[2,3-d]pyrimidine under phase-transfer glycosylation conditions []. This reaction forms a glycosidic bond between the sugar moiety and the heterocyclic base, leading to the desired nucleoside analog.
Q3: How does the stereochemistry of this compound influence its reactivity?
A3: The stereochemistry of the sugar plays a crucial role in its reactivity. For instance, in the presence of a specific titanium catalyst, 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose reacts with trimethylsilyl ethers to form 1,2-cis-arabinofuranosides with high stereoselectivity []. This control over stereochemistry is essential for synthesizing biologically relevant molecules, as different stereoisomers can exhibit distinct biological activities.
Q4: Beyond nucleoside synthesis, are there other applications for this compound?
A4: Yes, this compound can be utilized to synthesize other valuable compounds. For example, it serves as a starting point for synthesizing (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol, a compound with potential applications in medicinal chemistry [].
Q5: How is this compound typically synthesized?
A5: One common approach involves the methylation and benzylation of D-arabinose, leading to the formation of 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose. Subsequent hydrolysis and acylation steps yield 2,3,5-tri-O-benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose []. This synthetic route highlights the versatility of D-arabinose as a starting material for accessing valuable intermediates like this compound.
Q6: Are there any challenges associated with using this compound in synthesis?
A6: One challenge lies in controlling the regioselectivity of glycosylation reactions []. As observed in the synthesis of ara-7-Deazanebularine, glycosylation can occur at both N-7 and N-1 positions of the heterocyclic base. Careful selection of reaction conditions and catalysts is crucial to achieving the desired regioisomer.
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